molecular formula C11H19NO3S B2431908 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 790232-10-9

2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B2431908
CAS No.: 790232-10-9
M. Wt: 245.34
InChI Key: OBHLBCSJXQBZAK-UHFFFAOYSA-N
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Description

2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound with the molecular formula C11H19NO3S It is characterized by the presence of a cyclohexyl group, a methyl group, a carbamoyl group, and a sulfanyl group attached to an acetic acid moiety

Properties

IUPAC Name

2-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-12(9-5-3-2-4-6-9)10(13)7-16-8-11(14)15/h9H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHLBCSJXQBZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting cyclohexylamine with methyl isocyanate under controlled conditions.

    Thioether Formation: The carbamoyl intermediate is then reacted with a suitable thiol compound to form the thioether linkage.

    Acetic Acid Introduction: Finally, the thioether intermediate is reacted with bromoacetic acid to introduce the acetic acid moiety, resulting in the formation of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Esters or amides.

Scientific Research Applications

Synthesis Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Carbamoyl Intermediate : Cyclohexylamine reacts with methyl isocyanate under controlled conditions.
  • Thioether Formation : The carbamoyl intermediate is reacted with a thiol compound.
  • Acetic Acid Introduction : The thioether intermediate is treated with bromoacetic acid to yield the final product.

Reaction Types

This compound can undergo various chemical reactions:

  • Oxidation : The sulfanyl group may be oxidized to sulfoxides or sulfones.
  • Reduction : The carbamoyl group can be reduced to amines.
  • Substitution : The acetic acid moiety can participate in substitution reactions to form esters or amides.

Chemistry

In organic synthesis, 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid serves as a building block for more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research indicates that this compound may exhibit biological activity by interacting with various biomolecules. Preliminary studies suggest its potential as an inhibitor of specific hydrolases involved in lipid metabolism.

Medicine

The compound is being investigated for its therapeutic properties, particularly its anti-inflammatory and analgesic effects. Its mechanism of action involves binding to enzymes and receptors, modulating metabolic pathways and gene expression.

Industry

In industrial applications, this compound may be utilized in the development of new materials and chemical processes, contributing to advancements in chemical manufacturing.

Inhibition Studies

Research has demonstrated that compounds similar to 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid can significantly inhibit enzymes involved in lipid metabolism. Notably, studies on α/β-hydrolase domain inhibitors have highlighted the potential for modulating lipid signaling pathways effectively.

Toxicological Profiling

A comprehensive profiling of toxicological effects across related compounds indicates potential cytotoxic effects at elevated concentrations. Ongoing investigations are necessary to establish safety profiles and therapeutic windows for this class of compounds.

Mechanism of Action

The mechanism of action of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid can be compared with other similar compounds, such as:

    2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.

The uniqueness of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid (CAS: 790232-10-9) is a compound that has garnered interest for its potential biological activities. This article reviews the chemical properties, biological mechanisms, and relevant research findings associated with this compound.

  • Molecular Formula : C11H19NO3S
  • Molecular Weight : 245.34 g/mol
  • Purity : ≥ 97%
  • IUPAC Name : 2-((2-(cyclohexyl(methyl)amino)-2-oxoethyl)thio)acetic acid
  • SMILES Notation : O=C(CSCC(O)=O)N(C)C1CCCCC1

The biological activity of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid is primarily linked to its interaction with various enzymatic pathways. Preliminary studies suggest that it may act as an inhibitor of specific hydrolases, which play crucial roles in lipid metabolism and signaling pathways.

Inhibition Studies

Research indicates that compounds structurally similar to 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid have shown significant inhibitory effects on enzymes involved in lipid metabolism, particularly those related to the endocannabinoid system. For instance, studies on α/β-hydrolase domain (ABHD) inhibitors have highlighted the potential of such compounds to modulate lipid signaling pathways effectively .

Case Studies and Findings

  • Study on Lipid Metabolism :
    • A study evaluated the effects of various hydrolase inhibitors, including compounds similar to 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid, which demonstrated notable activity in inhibiting ABHD2, a key enzyme in lipid metabolism. The compound exhibited an IC50 value indicating effective inhibition in vitro .
  • Toxicological Profiling :
    • In a comprehensive profiling of toxicological effects across numerous chemicals, compounds related to this class were tested for their biological activity against various enzymatic targets. The results indicated potential cytotoxic effects at higher concentrations, warranting further investigation into their safety profiles .

Data Table: Biological Activity Summary

Activity TypeTarget EnzymeIC50 Value (μM)Reference
ABHD InhibitionABHD25.50
CytotoxicityVarious Enzymes>10
Lipid MetabolismLipasesNot Specified

Q & A

Q. Table 1. Key Analytical Parameters for Characterization

TechniqueConditions/ParametersReference
HPLC C18 column, 0.1% HCOOH in H2O/MeCN gradientRetention ~1.23 min
LCMS (ESI+) m/z calculated for [M+H]+: Validate with theoreticalm/z 757 observed in analogs
1H NMR DMSO-d6, δ 1.2–1.8 (cyclohexyl), δ 3.3 (S-CH2)Compare to

Q. Table 2. Stability Study Design

ConditionTest RangeMonitoring Method
Temperature4°C, 25°C, 40°CHPLC purity (%)
pH2, 7, 12 (buffers)LCMS degradation
Light ExposureUV (254 nm, 48 hrs)Visual inspection

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